(2S)-2-cyano-3-oxobutanoic acid ethyl ester
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Overview
Description
(2S)-2-cyano-3-oxobutanoic acid ethyl ester: is an organic compound with a complex structure that includes a cyano group, a keto group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-cyano-3-oxobutanoic acid ethyl ester typically involves the condensation of ethyl acetoacetate with a suitable nitrile source under basic conditions. One common method is the reaction of ethyl acetoacetate with cyanogen bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2S)-2-cyano-3-oxobutanoic acid ethyl ester is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit various biological activities, making it a valuable tool in drug discovery and development.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-cyano-3-oxobutanoic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The cyano and keto groups can interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptors: It may also interact with receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of (2S)-2-cyano-3-oxobutanoic acid ethyl ester.
Methyl cyanoacetate: Another compound with a cyano group and ester functionality.
2-Cyano-3-oxobutanoic acid: The non-esterified form of the compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its stereochemistry (2S) also adds to its uniqueness, as it can exhibit different biological activities compared to its (2R) counterpart.
Properties
IUPAC Name |
ethyl (2S)-2-cyano-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h6H,3H2,1-2H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOKVFOTWMZMHL-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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